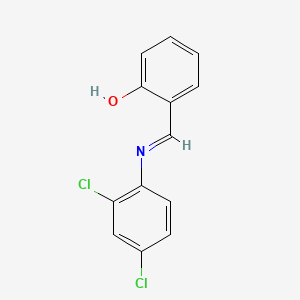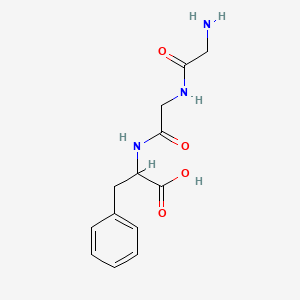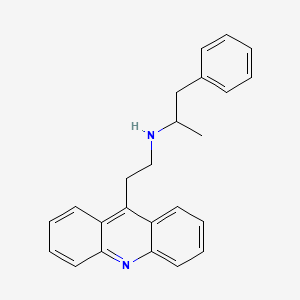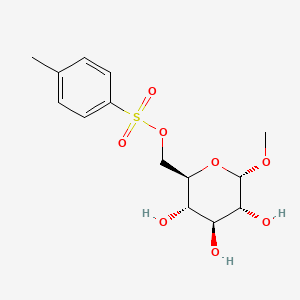
Zinc (+)-tartrate
Vue d'ensemble
Description
Zinc (+)-tartrate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a chiral complex of zinc and tartrate, which has been found to exhibit excellent catalytic activity in various chemical reactions.
Applications De Recherche Scientifique
1. Electrodeposition and Electrochemical Properties
Zinc (+)-tartrate plays a significant role in the electrochemical deposition and properties of zinc. Studies have demonstrated its influence on the behavior of zinc in various electrolytic solutions. For instance, tartrate ions have been shown to affect the electrochemical oxidation and redeposition of zinc, as well as the morphology of zinc coatings in electroplating processes (Renuka, Ramamurthy, & Muralidharan, 1998) (Guaus & Torrent-Burgués, 2005).
2. Synthesis of Microporous Carbons for Supercapacitors
A novel approach using zinc tartrate for the hydrothermal synthesis of microporous carbons has been reported. This method results in carbons with high surface area and large pore size, making them highly effective for use as supercapacitor electrodes. These carbons exhibit excellent specific capacitance and charge/discharge operation speed (Liu et al., 2016).
3. Enhancing the Functionality of Bone Graft Materials
Research has indicated that zinc, when incorporated into bone graft materials like tricalcium phosphate, can modulate bone metabolism and enhance the osteoinductive properties of these materials. This suggests potential applications in biomedical engineering, particularly in bone regeneration and repair (Luo et al., 2014).
4. Nanoparticle Synthesis and Biomedical Applications
Zinc oxide nanoparticles, synthesized using zinc compounds, have shown promising applications in biomedicine. Their activities, including anticancer and antimicrobial properties, are associated with their ability to generate reactive oxygen species and induce apoptosis. They are also used as drug carriers, reducing toxicity and enhancing therapeutic effects (Mishra et al., 2017) (Jiang et al., 2018).
5. Inhibitory Effects on Bone Resorption
Zinc compounds, including zinc tartrate, have been shown to inhibit bone resorption and influence osteoclast formation in in vitro studies. This suggests the potential for zinc to act as a local regulator of bone cells, which could have implications in treatments for bone-related diseases and conditions (Holloway et al., 1996) (Kishi & Yamaguchi, 1994).
6. Solar Light Harvesting and Photocatalytic Applications
Zinc tartrate-based materials have been utilized in solar light harvesting and photocatalytic applications. These materials demonstrate enhanced photoresponse and photocatalytic efficacy under specific light conditions, indicating their potential in renewable energy technologies and environmental remediation (Seddigi et al., 2015).
Orientations Futures
: Sun, A., Li, Y., He, Y., Zou, X., Chen, F., Zhao, R., … & Guo, X. (2022). Comprehensive Genome-Wide Identification, Characterization, and Expression Analysis of CCHC-Type Zinc Finger Gene Family in Wheat (Triticum aestivum L.). Frontiers in Plant Science, 13, 892105. Link : Takatsuji, H. (1999). Zinc-finger proteins: the classical zinc finger emerges in contemporary plant sciencePlant Molecular Biology, 39(6), 1073-1078. : Laity, J. H., Lee, B. M., & Wright, P. E. (2001). Zinc finger proteins: new insights into structural and functional diversityCurrent Opinion in Structural Biology, 11(1), 39-46. : Wang, Y., Li, Y., & Wang, X. (2021). Zinc finger proteins in cancer. Journal of Hematology & Oncology, 14(1), 1-16.
Propriétés
IUPAC Name |
zinc;(2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGNUPCISFMPEM-ZVGUSBNCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970469 | |
| Record name | Zinc 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
551-64-4 | |
| Record name | Zinc tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EKY01JN8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate](/img/structure/B1615023.png)
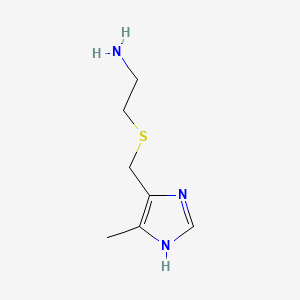

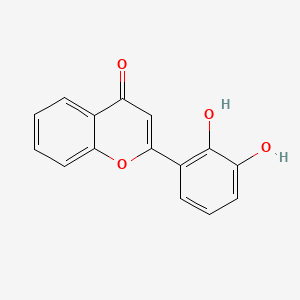

![(2R,3R,4S,5R)-2-[6-(cycloheptylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1615031.png)
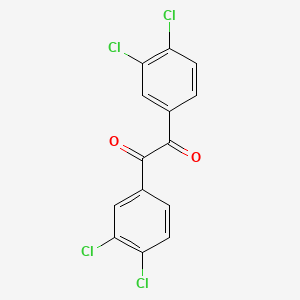
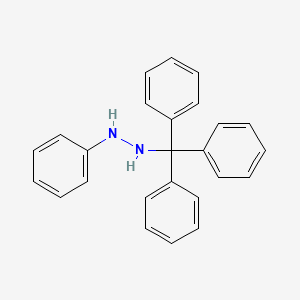
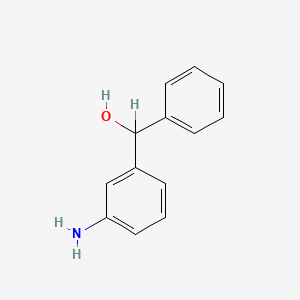
![6-Benzyl-3-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[2.2.1]heptane](/img/structure/B1615041.png)
